1,1'-Oxybis(3,3-dimethylbutane)

Overview

Description

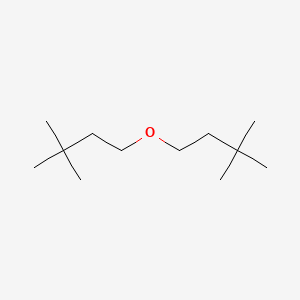

1,1'-Oxybis(3,3-dimethylbutane) is a symmetrical ether with the molecular formula C₁₀H₂₂O. Its structure consists of two 3,3-dimethylbutyl groups connected via an oxygen atom: O(CH₂C(CH₃)₂CH₂)₂. The branched alkyl chains impart steric bulk, influencing its physical and chemical properties.

Scientific Research Applications

Applications in Scientific Research

- Solvent for Organic Reactions : Due to its high boiling point and low volatility, 1,1'-Oxybis(3,3-dimethylbutane) is used as a solvent in various organic reactions. It provides a stable environment for conducting reactions that require elevated temperatures without significant loss of solvent.

- Reagent in Synthesis : The compound serves as a reagent in the synthesis of more complex organic molecules. Its ether functional group can participate in nucleophilic substitution reactions, making it useful for forming carbon-carbon bonds.

- Study of Solvation Effects : Researchers use this compound to study solvation effects in chemical reactions. Its unique structure allows scientists to investigate how different solvents influence reaction kinetics and mechanisms.

- Material Science Applications : In material science, 1,1'-Oxybis(3,3-dimethylbutane) is explored for its potential use as a plasticizer or additive in polymer formulations. Its properties can enhance the flexibility and durability of materials.

- Environmental Chemistry : The compound is also studied for its role in atmospheric chemistry. It may participate in photochemical reactions that lead to secondary organic aerosol formation, which is significant for climate studies.

Case Study 1: Use as a Solvent

A study demonstrated that using 1,1'-Oxybis(3,3-dimethylbutane) as a solvent improved yields in the synthesis of certain pharmaceuticals compared to traditional solvents like ethanol or dichloromethane. The high boiling point allowed for more efficient reaction conditions without solvent evaporation issues.

Case Study 2: Environmental Impact Assessment

Research conducted on the atmospheric degradation of 1,1'-Oxybis(3,3-dimethylbutane) indicated that it undergoes oxidation under photochemical conditions. This study highlighted its potential contribution to secondary organic aerosol formation, emphasizing the need for further investigation into its environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1'-Oxybis(3,3-dimethylbutane) in a laboratory setting?

The Williamson ether synthesis is a standard approach, utilizing 3,3-dimethylbutanol and an alkyl halide under basic conditions. For instance, sodium hydride in anhydrous tetrahydrofuran (THF) at reflux temperatures ensures efficient coupling. Stoichiometric control minimizes byproducts like diastereomers. Reaction progress can be monitored via thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most effective for characterizing 1,1'-Oxybis(3,3-dimethylbutane)?

- ¹H/¹³C NMR : Identifies structural motifs (e.g., ether linkage, methyl branching).

- FT-IR : Confirms C-O-C stretching vibrations (~1100 cm⁻¹).

- GC-MS : Assesses purity and molecular weight. Cross-referencing with computational simulations (e.g., Gaussian-based predictions) enhances accuracy .

Q. What safety precautions are critical when handling 1,1'-Oxybis(3,3-dimethylbutane)?

- Use PPE (gloves, goggles, lab coat).

- Store in sealed containers under refrigeration (2–8°C) to prevent degradation.

- Avoid ignition sources due to potential electrostatic discharge risks.

- Ensure fume hood ventilation and access to emergency eyewash stations .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Purity analysis via HPLC and DSC can identify impurities or polymorphic forms. For example, a broad melting range (70–90°C) may indicate mixed crystal phases, as observed in structurally related compounds .

Advanced Research Questions

Q. How does steric hindrance from 3,3-dimethyl groups influence the compound’s reactivity in nucleophilic substitutions?

The bulky dimethyl groups reduce accessibility to the ether oxygen’s lone pairs, slowing SN2 reactions. Kinetic studies using substituted alkyl halides (e.g., methyl vs. benzyl halides) and DFT calculations (B3LYP/6-31G*) quantify steric effects .

Q. What computational strategies predict the environmental persistence of 1,1'-Oxybis(3,3-dimethylbutane)?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) model hydrolysis rates and soil adsorption coefficients (Koc). Comparative studies with decabromodiphenyl ether (DBDPE) highlight backbone flexibility’s role in biodegradation .

Q. How can isotopic labeling (e.g., ¹³C) elucidate metabolic pathways in biodegradation studies?

Isotopic tracing via LC-MS/MS tracks degradation intermediates in microbial assays. For example, ¹³C-labeled carbons at the ether bridge reveal cleavage mechanisms under aerobic/anaerobic conditions .

Q. What crystallographic methods resolve structural ambiguities in derivatives of 1,1'-Oxybis(3,3-dimethylbutane)?

Single-crystal X-ray diffraction (e.g., monoclinic P21 symmetry) determines bond angles and disorder. Hydrogen-bonding networks in urea derivatives (e.g., C26H22N4O3) provide analogs for modeling .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability data for this compound?

Variability arises from:

- Sample purity : Impurities (e.g., residual solvents) lower decomposition temperatures.

- Analytical methods : Thermogravimetric analysis (TGA) under nitrogen vs. air alters oxidative stability profiles. Cross-validate using DSC-TGA coupled with elemental analysis .

Q. How should researchers reconcile divergent NMR chemical shift assignments?

- Deuteration : Replace reactive protons (e.g., OH groups) to simplify spectra.

- COSY/NOESY : Resolve overlapping signals in crowded regions.

Compare with database entries (e.g., PubChem) for analogous ethers .

Q. Methodological Tables

Comparison with Similar Compounds

Key Inferred Properties :

- Boiling Point : Expected to be higher than linear ethers (e.g., diethyl ether, bp ~35°C) due to increased molecular weight and branching.

- Solubility: Likely low polarity, making it soluble in non-polar solvents but poorly miscible with water.

- Applications: Potential use as a solvent in organic synthesis or as an intermediate in specialty chemical production.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

Physical and Chemical Properties

Table 2: Property Comparison

Key Observations :

- Reactivity : Thioethers (e.g., Agent T) and BF₃ complexes exhibit higher reactivity than simple ethers due to sulfur and boron’s electrophilic nature. The target compound’s ether linkage is less reactive, favoring stability .

- Toxicity : Chlorinated thioethers (Agent T) and BF₃ complexes pose significant health risks, while the target compound’s lack of reactive substituents suggests lower toxicity .

Table 3: Application Comparison

Functional Differences :

- The target compound’s branched structure may enhance its performance as a solvent for non-polar substrates.

- Oxetane-based ethers (e.g., 3,3'-(Oxybis(methylene))bis(3-ethyloxetane)) are valued in polymer chemistry for their ring-opening reactivity .

Properties

CAS No. |

94113-51-6 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

1-(3,3-dimethylbutoxy)-3,3-dimethylbutane |

InChI |

InChI=1S/C12H26O/c1-11(2,3)7-9-13-10-8-12(4,5)6/h7-10H2,1-6H3 |

InChI Key |

AYMZQSQRCFSZCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCOCCC(C)(C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.